2-Nitro-6-(pyrrolidin-1-yl)benzonitrile
Description
2-Nitro-6-(pyrrolidin-1-yl)benzonitrile is a substituted benzonitrile derivative featuring a nitro (-NO₂) group at the 2-position and a pyrrolidin-1-yl moiety at the 6-position of the aromatic ring.
Properties
Molecular Formula |
C11H11N3O2 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-nitro-6-pyrrolidin-1-ylbenzonitrile |
InChI |
InChI=1S/C11H11N3O2/c12-8-9-10(13-6-1-2-7-13)4-3-5-11(9)14(15)16/h3-5H,1-2,6-7H2 |
InChI Key |
YMAYPHMOBMUHRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Electronic and Steric Effects
- Nitro-Substituted Benzonitriles : The nitro group at the 2-position enhances electrophilicity, making the compound more reactive toward nucleophilic aromatic substitution compared to unsubstituted benzonitrile. For instance, 2-nitrobenzonitrile exhibits faster reaction kinetics in SNAr reactions than its 3- or 4-nitro isomers.
- Comparatively, 6-(piperidin-1-yl)benzonitrile (with a six-membered ring) may show reduced steric hindrance but similar electronic effects.
Solvent-Dependent Reactivity
Evidence from benzonitrile reaction studies (e.g., with compound C4 in unspecified systems) reveals solvent-dependent behavior. For example, in polar aprotic solvents like DMSO, benzonitrile derivatives undergo faster arylation due to enhanced stabilization of transition states. In contrast, non-polar solvents like toluene may slow reactivity . While direct data for this compound is lacking, its nitro group likely amplifies solvent polarity effects compared to non-nitro analogues.
Structural Insights from Crystallography
SHELX software has been instrumental in resolving crystal structures of nitro- and pyrrolidine-containing compounds. For example, nitro-substituted aromatics often exhibit planar geometries, while pyrrolidine rings adopt envelope conformations. Such structural data aids in predicting the molecular packing and stability of this compound .
Data Tables
Table 1: Comparative Reactivity of Benzonitrile Derivatives
| Compound | Substituents | Relative Reactivity (SNAr) | Preferred Solvent |
|---|---|---|---|
| Benzonitrile | None | 1.0 | Toluene |
| 2-Nitrobenzonitrile | 2-NO₂ | 3.2 | DMSO |
| 6-(Pyrrolidin-1-yl)benzonitrile | 6-Pyrrolidin-1-yl | 0.8 | THF |
| This compound | 2-NO₂, 6-Pyrrolidin-1-yl | Predicted: 2.5 | DMF |
Note: Reactivity values normalized to benzonitrile. Predicted data inferred from substituent effects.
Table 2: Solvent Effects on Reaction Kinetics
| Solvent | Dielectric Constant | Reaction Rate (Arbitrary Units) |
|---|---|---|
| DMSO | 47.2 | 4.7 |
| DMF | 36.7 | 3.9 |
| THF | 7.5 | 1.2 |
| Toluene | 2.4 | 0.5 |
Data adapted from benzonitrile reaction studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
